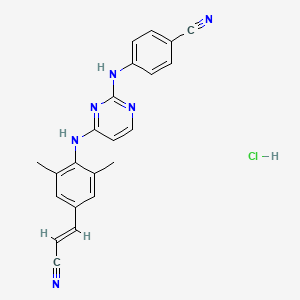

リルピビリン HCl

概要

説明

リリピビリン塩酸塩は、ヒト免疫不全ウイルス1型(HIV-1)感染症の治療に使用される第二世代の非ヌクレオシド逆転写酵素阻害剤です。 エファビレンツなどの従来の非ヌクレオシド逆転写酵素阻害剤と比較して、より高い効力、より長い半減期、および副作用プロファイルの低さが特徴です 。 リリピビリン塩酸塩は、エデュラントとレカンビスのブランド名で販売されています .

科学的研究の応用

Rilpivirine hydrochloride has several scientific research applications, including:

作用機序

リリピビリン塩酸塩は、HIV-1の逆転写酵素酵素に結合することによってその効果を発揮し、RNA依存性およびDNA依存性DNAポリメラーゼ活性を阻害します。 この阻害は、ウイルスの複製を阻止します 。 リリピビリン塩酸塩は、その抗ウイルス活性のために細胞内リン酸化を必要としません .

類似の化合物との比較

類似の化合物

エトラビリン: HIV-1感染症の治療に使用される別の非ヌクレオシド逆転写酵素阻害剤。

独自性

リリピビリン塩酸塩は、従来の非ヌクレオシド逆転写酵素阻害剤と比較して、より高い効力、より長い半減期、および副作用プロファイルの低さが特徴です 。 また、耐性に対する遺伝的障壁が高く、有意な耐性を付与するには複数の変異が必要です .

準備方法

合成経路と反応条件

リリピビリン塩酸塩の合成には、いくつかの段階が含まれます。現在の手順は主に3つの段階に分けられます。

(E)-3-(4-アミノ-3,5-ジメチルフェニル)アクリロニトリル塩酸塩(中間体2)の合成: この段階では、4-アミノ-3,5-ジメチルフェニルアクリロニトリルと塩酸を反応させます。

4-((4-クロロピリミジン-2-イル)アミノ)ベンゾニトリル(中間体3)の合成: この段階では、4-クロロピリミジンとベンゾニトリルを反応させます。

リリピビリン塩酸塩の合成: 最後の段階では、中間体2と中間体3をアセトニトリル中で還流条件下で反応させます.

工業生産方法

リリピビリン塩酸塩の工業生産方法は、収率を向上させ、反応時間を短縮するように最適化されています。 そのような方法の1つは、マイクロ波促進合成の使用であり、反応時間を69時間から90分に大幅に短縮し、全体的な収率を18.5%から21%に改善します .

化学反応の分析

反応の種類

リリピビリン塩酸塩は、以下を含むさまざまな化学反応を起こします。

置換反応: リリピビリン塩酸塩の合成には、求核置換反応が含まれます。

酸化還元反応: これらの反応は、リリピビリン塩酸塩の合成には通常関与しませんが、その代謝経路で関連する可能性があります。

一般的な試薬と条件

主要な製品

これらの反応から生成される主な生成物はリリピビリン塩酸塩であり、これはその後精製され、医療用として製剤化されます。

科学研究の応用

リリピビリン塩酸塩は、以下を含むいくつかの科学研究の応用があります。

類似化合物との比較

Similar Compounds

Etravirine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections.

Efavirenz: An older non-nucleoside reverse transcriptase inhibitor with a higher side-effect profile compared to rilpivirine hydrochloride.

Uniqueness

Rilpivirine hydrochloride is unique due to its higher potency, longer half-life, and reduced side-effect profile compared to older non-nucleoside reverse transcriptase inhibitors . It also has a high genetic barrier to resistance, requiring multiple mutations to confer significant resistance .

特性

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVGZKAVZUACK-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220320 | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700361-47-3 | |

| Record name | Rilpivirine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

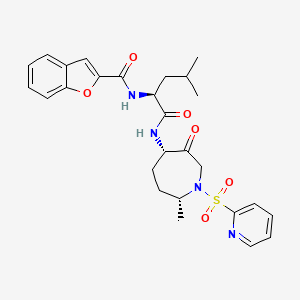

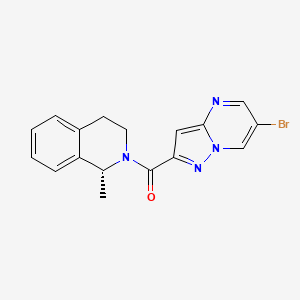

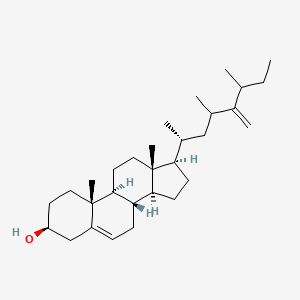

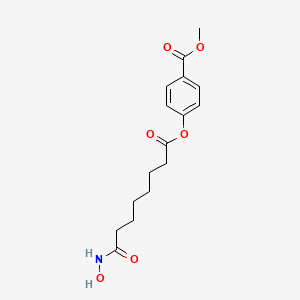

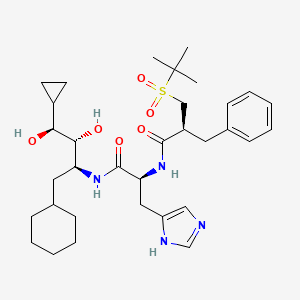

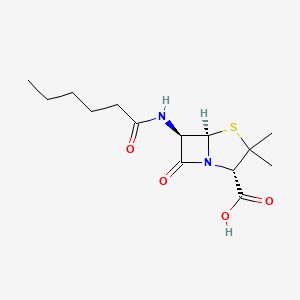

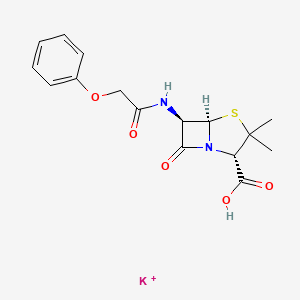

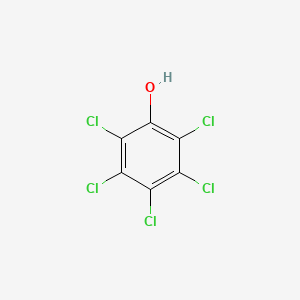

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rilpivirine Hydrochloride?

A1: Rilpivirine Hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It binds to reverse transcriptase, an enzyme crucial for HIV replication, blocking its RNA and DNA-dependent DNA polymerase activities []. This prevents the virus from replicating within infected cells.

Q2: What is the molecular formula and weight of Rilpivirine Hydrochloride?

A2: The molecular formula of Rilpivirine Hydrochloride is C22H18ClN6. Its molecular weight is 402.87 g/mol [].

Q3: How is Rilpivirine Hydrochloride characterized spectroscopically?

A3: Rilpivirine Hydrochloride's structure and properties can be characterized using various spectroscopic techniques:

- NMR Spectroscopy: This technique, specifically variable temperature analysis and 2D NMR, has been used to identify atropisomerism in Rilpivirine Hydrochloride and differentiate between its E and Z isomers [].

- UV Spectroscopy: UV analysis has also been employed to distinguish between the E and Z isomers of Rilpivirine Hydrochloride. This technique is widely used for quantitative analysis in various formulations [, , , , , , ].

- Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and complements the structural data obtained from other techniques [].

Q4: What is known about the stability of Rilpivirine Hydrochloride under various conditions?

A4: Rilpivirine Hydrochloride's stability has been assessed under various stress conditions to simulate potential degradation pathways []:

- Acidic and Alkaline Hydrolysis: Studies have shown its susceptibility to degradation under these conditions, with the generation of specific impurity profiles [, , ].

- Oxidative Stress: This condition also leads to the formation of degradation products, highlighting the need for appropriate formulation strategies [, , ].

- Thermal and Photolytic Stress: Rilpivirine Hydrochloride exhibits sensitivity to heat and light exposure, leading to degradation. These factors are crucial considerations during formulation and storage [, , , ].

Q5: What strategies have been explored to enhance the solubility and bioavailability of Rilpivirine Hydrochloride?

A5: Due to its classification as a BCS class II drug with poor aqueous solubility [], several approaches have been investigated to improve its bioavailability:

- Nanosponges: β-cyclodextrin nanosponges synthesized using a microwave-mediated method have shown promise in enhancing Rilpivirine Hydrochloride solubility and dissolution rate, leading to improved oral bioavailability in rat models [].

- Floating Microspheres: These systems, designed to increase gastric residence time, have been formulated using polymers like ethyl cellulose and carbopol. This approach aims to improve drug absorption and bioavailability, particularly for drugs with poor solubility in the intestinal environment [, ].

- Self-Emulsifying Drug Delivery Systems (SMEDDS): These formulations enhance drug solubility and dissolution, ultimately aiming to improve oral bioavailability [].

- Spray Drying Technique: This method has been employed to convert the crystalline form of Rilpivirine Hydrochloride into a more soluble amorphous form. This change in solid-state properties can significantly impact dissolution rate and bioavailability [].

Q6: What analytical techniques are used for the quantification and characterization of Rilpivirine Hydrochloride?

A6: Several analytical methods are employed for Rilpivirine Hydrochloride analysis:

- RP-HPLC: This versatile technique is widely used for both quantitative analysis in various formulations and the identification and quantification of impurities [, , , , , , , , , , ]. Different mobile phases and columns have been explored to optimize separation and detection.

- UV Spectrophotometry: This method, often coupled with derivatization techniques, provides a simple and rapid approach for quantifying Rilpivirine Hydrochloride in bulk and pharmaceutical formulations [, , , , , ].

- Peak Purity Evaluation: This analytical tool is frequently used in conjunction with RP-HPLC to ensure the purity of the Rilpivirine Hydrochloride peak and confirm that no co-eluting degradation products are present [, ].

Q7: How does Rilpivirine Hydrochloride interact with other drugs?

A7: Rilpivirine Hydrochloride is primarily metabolized by CYP3A4 enzymes in the liver []. Co-administration with drugs that induce or inhibit CYP3A4 can significantly alter its plasma concentrations, potentially leading to therapeutic failure or toxicity.

Q8: What are the known mechanisms of resistance to Rilpivirine Hydrochloride?

A8: As with other NNRTIs, mutations in the HIV reverse transcriptase enzyme can confer resistance to Rilpivirine Hydrochloride []. These mutations often arise during viral replication and can limit the drug's long-term effectiveness. Cross-resistance with other NNRTIs can also occur, making the choice of subsequent therapies crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。